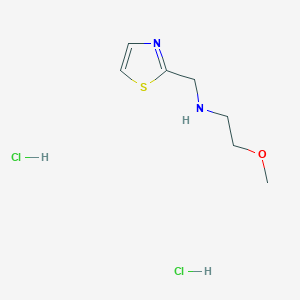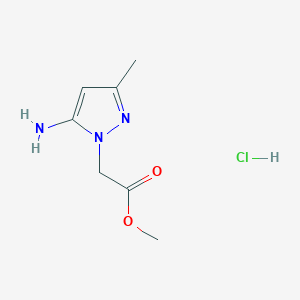![molecular formula C7H5FN2O B3089159 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 1190310-68-9](/img/structure/B3089159.png)
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Overview
Description
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains a pyrrole ring fused with a pyridine ring. The fluoro substituent at position 4 of the pyrrole ring makes it an interesting target for drug discovery.
Scientific Research Applications
Metallation of π-Deficient Heteroaromatic Compounds
Research on the metallation of π-deficient heterocyclic compounds, including 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one, highlights significant developments in this area. The study of 3-fluoropyridine metallation regioselectivity reveals chemoselectivity at low temperatures, offering insights into the regioselectivity of metallation. These findings are crucial for synthesizing 2,3- or 3,4-disubstituted pyridines, demonstrating the compound's role in the targeted modification of heterocycles for various applications (Marsais & Quéguiner, 1983).
Hybrid Catalysts in Synthesis
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, related to the core structure of this compound, showcases the importance of hybrid catalysts. These catalysts, ranging from organocatalysts to nanocatalysts, facilitate the development of bioactive molecules. This review underscores the catalysts' role in creating complex structures with potential medicinal applications, signaling the compound's broader relevance in drug discovery (Parmar, Vala, & Patel, 2023).
Fluoropolymer Regulatory Considerations
A critical review assesses fluoropolymers, highlighting their distinct classification within per- and polyfluoroalkyl substances (PFAS). Given their unique properties and negligible environmental mobility, this study suggests fluoropolymers, possibly including derivatives of this compound, should be considered separately from other PFAS for regulatory purposes. This differentiation is essential for understanding the environmental and health impacts of such compounds (Henry et al., 2018).
Kinase Inhibitors Development
The pyrazolo[3,4-b]pyridine scaffold, closely related to this compound, has been identified as a versatile element in kinase inhibitor design. Its ability to interact with kinases in multiple binding modes makes it a key scaffold in the development of selective inhibitors. This patent review sheds light on the scaffold's potential in creating targeted therapies for various diseases, emphasizing the compound's significance in medicinal chemistry (Wenglowsky, 2013).
Environmental Persistence of Fluoroalkylether Substances
A review on the environmental fate of fluoroalkylether compounds, which might include derivatives of this compound, highlights the growing concern over their bioaccumulative and toxic properties. This comprehensive analysis addresses the need for further research on the environmental and health impacts of such substances, underlining the importance of understanding their persistence and effects (Munoz et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
this compound interacts with FGFRs, inhibiting their activity. This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
properties
IUPAC Name |
4-fluoro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGMRSFTRRCISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2NC1=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222811 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190310-68-9 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B3089101.png)

![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3089110.png)
![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3089118.png)








![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089167.png)